Sucrose hexastearate

Lipid digestion HLB Gastrointestinal fate

Sucrose hexastearate (CAS 94139-18-1) is a fully esterified, highly lipophilic member of the sucrose fatty acid ester family, containing six stearic acid (C18) chains per sucrose backbone. It belongs to the class of non-ionic, carbohydrate-based surfactants used extensively in foods, cosmetics, and pharmaceuticals as a water-in-oil emulsifier, stabilizer, and oil-phase structuring agent.

Molecular Formula C120H226O17
Molecular Weight 1941.1 g/mol
CAS No. 94139-18-1
Cat. No. B12661140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSucrose hexastearate
CAS94139-18-1
Molecular FormulaC120H226O17
Molecular Weight1941.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C120H226O17/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-97-108(122)129-104-107-115(132-110(124)99-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)118(135-113(127)102-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6)120(136-107,105-130-109(123)98-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)137-119-117(134-112(126)101-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)116(114(128)106(103-121)131-119)133-111(125)100-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4/h106-107,114-119,121,128H,7-105H2,1-6H3/t106-,107-,114-,115-,116+,117-,118+,119-,120+/m1/s1
InChIKeyMCBJHHACKTVXNI-WDTUOMDDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sucrose Hexastearate (CAS 94139-18-1): A Low-HLB Sucrose Polyester for Highly Lipophilic Formulations


Sucrose hexastearate (CAS 94139-18-1) is a fully esterified, highly lipophilic member of the sucrose fatty acid ester family, containing six stearic acid (C18) chains per sucrose backbone [1]. It belongs to the class of non-ionic, carbohydrate-based surfactants used extensively in foods, cosmetics, and pharmaceuticals as a water-in-oil emulsifier, stabilizer, and oil-phase structuring agent [2].

Low-HLB W/O emulsifier Approx. HLB 1 for water-in-oil emulsion design and oil-phase structuring
High-temperature processing Thermal stability advantage above 180°C supports hot-melt and bake-stable formulations
Digestion-resistant lipid carrier Suppresses gastric lipolysis; suitable for intestinal-targeted release research

The Critical Role of Esterification Degree: Why Sucrose Hexastearate Cannot Be Replaced by Mono- or Diester Analogs


The vast HLB range of sucrose stearates (1–16) is dictated by the degree of esterification; generic substitution is impossible because a shift from a hexaester (HLB ~1) to a monoester (HLB ~15) fundamentally alters the surfactant's oil-water partitioning, emulsion type (W/O vs. O/W), digestive fate, and thermal stability [1][2]. This evidence guide quantifies the specific functional consequences of choosing the highly esterified hexastearate over its more hydrophilic counterparts.

HLB mismatch between ester grades
Mono-/diesters (HLB 15–16) form O/W emulsions; hexaester (HLB ~1) anchors W/O systems. Substitution may reverse emulsion type and alter release.
Thermal stability crossover at 180°C
Above 180°C, polyesters outperform monoesters; below 180°C, monoesters are more stable. High-heat processes may demand hexaester selection.
Gastric fate divergence
Polyester emulsions coalesce and delay lipid digestion, while monoester systems remain stable. Targeted delivery profiles may not transfer.

Quantitative Differentiation Guide for Sucrose Hexastearate Procurement


HLB-Driven Lipolysis Suppression: Sucrose Polyesters vs. Monoesters in Simulated Digestion

In a simulated gastrointestinal tract (GIT) model, the lipolysis rate of oil-in-water emulsions was directly correlated with the HLB value of the sucrose stearate emulsifier. Emulsions stabilized by low-HLB sucrose polyesters (which dominate in hexaester-rich grades) exhibited significantly diminished free fatty acid (FFA) release compared to those stabilized by high-HLB monoester-rich grades [1]. This establishes sucrose hexastearate as a tool for designing digestion-resistant lipid delivery systems.

Lipolysis suppression
Class-level inference
Low-HLB polyester emulsions reduced FFA release vs. high-HLB monoester emulsions in simulated GIT.
Supports intestinal-targeted release formulation research.
In vitro model; gastric pH 2.0, intestinal pH 7.0; class-level inference.
Lipid digestion HLB Gastrointestinal fate

Emulsion Destabilization in Gastric Conditions: Polyester vs. Monoester Droplet Coalescence

The colloidal stability of sucrose stearate-stabilized emulsions in the gastric phase is strongly HLB-dependent. Emulsions prepared with lower-HLB sucrose polyesters (representative of hexastearate grades) exhibited dramatic droplet size increases, indicating rapid coalescence, whereas high-HLB monoester emulsions showed superior resistance [1]. This differential destabilization can be exploited in formulations designed to release payloads in the stomach.

Gastric destabilization
Class-level inference
Approx. 7.6-fold increase in droplet size (D[4,3]) during gastric phase for low-HLB polyester emulsion.
Enables gastric-triggered payload release research.
Simulated gastric fluid, pH 2.0, pepsin, 2 h; DLS measurement.
Emulsion stability Gastric digestion Droplet size

Thermal Stability Inversion: Polyesters Outperform Monoesters Above 180°C

Thermogravimetric analysis reveals a reversal in thermal stability ranking among sucrose esters dependent on temperature. Below 180°C, monoacyl esters are more stable; however, above 180°C, triacyl and higher polyesters—including hexastearate—demonstrate superior thermostability compared to mono- and diesters [1]. This makes sucrose hexastearate the preferred choice for high-temperature processing applications where other sucrose esters would decompose.

Thermal stability inversion
Cross-study comparable
Above 180°C, polyester thermostability exceeds monoester; below 180°C, monoester > polyester.
Supports selection for high-temperature processing research.
Thermogravimetric analysis; qualitative crossover.
Thermal stability Pyrolysis Processing temperature

HLB-Dependent Cytotoxicity Reduction Post-Digestion: Polyester- vs. Monoester-Stabilized Emulsions

Following simulated gastrointestinal digestion, emulsions stabilized by sucrose polyesters (low HLB, hexastearate-analogous) exhibited reduced cytotoxicity toward Caco-2 intestinal epithelial cells compared to their monoester-stabilized counterparts [1]. The authors observed a decrease in both cytotoxicity and proinflammatory effects post-digestion, which correlates with the digestion-resistant nature of the polyester fraction.

Post-digestion cytotoxicity
Class-level inference
Polyester-stabilized emulsions showed lower Caco-2 cytotoxicity after simulated digestion vs. monoester counterparts.
Reported lower post-digestion cytotoxicity context for oral formulation research.
Caco-2, MTT assay; 24 h exposure; class-level inference.
Cytotoxicity Caco-2 cells In vitro digestion

Evidence-Backed Application Scenarios for Sucrose Hexastearate


Intestinal-Targeted Lipid Delivery Systems

Leverage the lipolysis-suppressing and gastric-destabilizing behavior documented in [1] (Section 3, Evidence 1–2) to formulate O/W emulsions that resist gastric lipolysis but release payloads in the intestine. The hexastearate's low HLB delays lipid digestion to the intestinal phase, making it suitable for enteric delivery of oils, vitamins, or poorly soluble drugs.

High-Temperature Industrial Emulsification and Hot-Melt Processing

Exploit the thermal stability crossover above 180°C established in [1] (Section 3, Evidence 3). Sucrose hexastearate can replace monoesters in hot-melt extrusion, high-shear emulsification at elevated temperatures, or bake-stable food products where monoester decomposition would lead to off-flavors, color changes, or loss of emulsifying capacity.

Low-Irritancy Oral Formulations for Sensitive Populations

Utilize the reduced post-digestion cytotoxicity profile on Caco-2 monolayers shown in [1] (Section 3, Evidence 4). For paediatric, geriatric, or inflammatory bowel disease patients, hexastearate-stabilized emulsions may offer a safer excipient choice over conventional high-HLB sucrose monoesters, which exhibit greater epithelial stress after digestion.

Water-in-Oil (W/O) Emulsifier for Anhydrous and High-Oil-Phase Formulations

The extremely low HLB (~1) of sucrose hexastearate—class-level inference based on its hexaester structure compared to monoesters (HLB ~15)—positions it as a primary W/O emulsifier for margarines, spreads, and anhydrous cosmetic balms. It provides water droplet stabilization in continuous oil phases, a function that high-HLB monoesters cannot perform.

Application
Selection Property
Validation Focus
Intestinal-targeted delivery research
Gastric lipolysis resistance
FFA release and droplet size in simulated GIT
High-temperature emulsification processing
Thermal stability above 180°C
Decomposition and emulsifying capacity retention
Oral formulation cytotoxicity screening
Post-digestion cell viability
Caco-2 MTT assay after simulated digestion
W/O emulsion and anhydrous formulation
Extremely low HLB (~1)
Water droplet stabilization in oil continuous phase
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